Spermine NONOate

Descripción general

Descripción

Spermine NONOate is a diazeniumdiolate compound that serves as a nitric oxide donor. Nitric oxide is a simple and unstable free radical molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . This compound releases nitric oxide spontaneously under physiological conditions, making it a valuable tool in scientific research and medical applications .

Mecanismo De Acción

Target of Action

Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Mode of Action

This compound interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .

Biochemical Pathways

The release of NO from this compound affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .

Pharmacokinetics

This compound is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The release of NO from this compound leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of this compound .

Análisis Bioquímico

Biochemical Properties

Spermine NONOate plays a significant role in biochemical reactions. It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing intracellular guanosine 3’ 5’ cyclic monophosphate and activating guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to dissociate to the free amine and NO in a pH-dependent manner . The half-life of this compound in 0.1 M phosphate buffer at pH 7.4 is 39 min at 37 °C, or 230 min at room temperature . Dissociation is essentially instantaneous at a pH of 5.0 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to persistently decrease the hemoglobin aggregation temperature irrespective of the Na+/K+ environment . ATP alone had no effect on the protein’s thermal stability but it facilitated protein’s destabilization in the presence of this compound .

Metabolic Pathways

This compound is involved in the nitric oxide (NO) pathway . It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Transport and Distribution

This compound is a small, gaseous and uncharged molecule, and thus it can freely diffuse into tissues . The effects of NO are restricted locally due to its short half-life (approximately 1s) .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Due to its small size and gaseous nature, it can freely diffuse into tissues and reach various subcellular compartments .

Métodos De Preparación

Spermine NONOate can be synthesized by reacting spermine with nitric oxide under specific conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at low temperatures to ensure the stability of the product . The resulting compound is a white solid that is soluble in water and other polar solvents .

Análisis De Reacciones Químicas

Spermine NONOate undergoes spontaneous dissociation to release nitric oxide and the corresponding amine. This dissociation is pH-dependent and occurs more rapidly under acidic conditions . The primary reaction involves the cleavage of the diazeniumdiolate group, resulting in the formation of two molecules of nitric oxide and one molecule of spermine . This reaction is commonly used in biological studies to generate controlled amounts of nitric oxide.

Aplicaciones Científicas De Investigación

Spermine NONOate has a wide range of applications in scientific research. In chemistry, it is used as a reliable source of nitric oxide for studying redox reactions and signaling pathways . In biology, it is employed to investigate the effects of nitric oxide on cellular processes such as protein aggregation, gene expression, and cell signaling . In medicine, this compound is used to study the role of nitric oxide in cardiovascular health, neuroprotection, and immune response . Additionally, it has industrial applications in the development of nitric oxide-releasing materials for antimicrobial and anti-biofilm treatments .

Comparación Con Compuestos Similares

Similar compounds include diethylamine NONOate, proline NONOate, and methylamine NONOate . Each of these compounds has unique properties in terms of nitric oxide release rates and stability. For example, diethylamine NONOate releases nitric oxide more rapidly than Spermine NONOate, making it suitable for applications requiring quick nitric oxide delivery . In contrast, this compound provides a more sustained release, making it ideal for studies requiring prolonged nitric oxide exposure .

Propiedades

IUPAC Name |

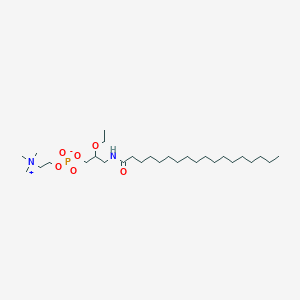

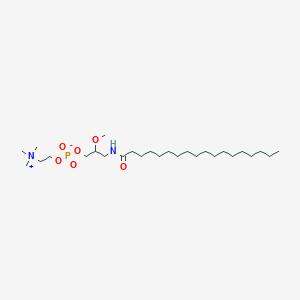

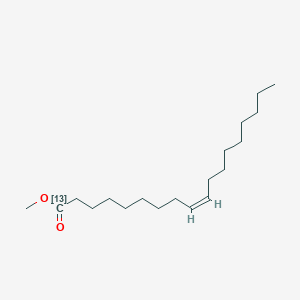

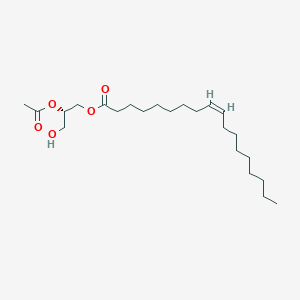

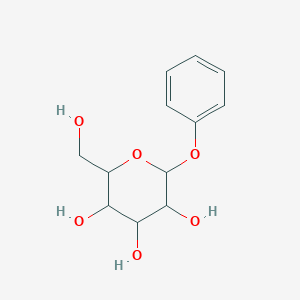

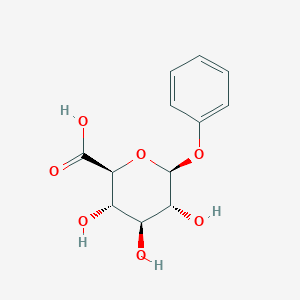

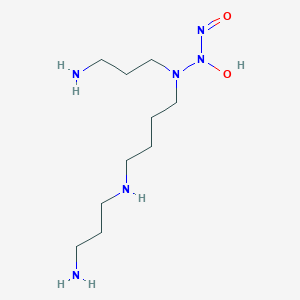

[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVYBUMQUAJDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.